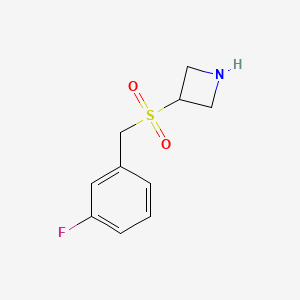

3-((3-Fluorobenzyl)sulfonyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2S |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

3-[(3-fluorophenyl)methylsulfonyl]azetidine |

InChI |

InChI=1S/C10H12FNO2S/c11-9-3-1-2-8(4-9)7-15(13,14)10-5-12-6-10/h1-4,10,12H,5-7H2 |

InChI Key |

ZEAJYNGJBLVWGI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)S(=O)(=O)CC2=CC(=CC=C2)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 3 3 Fluorobenzyl Sulfonyl Azetidine

Ring Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of the azetidine core, estimated to be approximately 25.4 kcal/mol, is a primary driver of its reactivity. chemrxiv.org This inherent strain makes the ring susceptible to cleavage under various conditions, a characteristic that is further modulated by the electron-withdrawing nature of the N-sulfonyl group.

Nucleophilic Ring Opening Reactions

The N-sulfonyl group activates the azetidine ring toward nucleophilic attack. In a manner analogous to N-sulfonylaziridines, the sulfonyl group enhances the electrophilicity of the ring carbons, facilitating cleavage of the C-N bonds. nih.govresearchgate.netpnnl.gov Nucleophilic attack can, in principle, occur at either the C2 or C4 position of the azetidine ring, leading to the formation of gamma-substituted aminosulfonamides. The regioselectivity of this ring-opening is influenced by the nature of the nucleophile and the substitution pattern on the azetidine ring. rsc.org For an unsubstituted azetidine core as in 3-((3-fluorobenzyl)sulfonyl)azetidine, attack is generally expected to be sterically controlled, favoring the less hindered carbon.

Common nucleophiles that can induce ring-opening in activated azetidines include thiols, amines, and halides. rsc.orgnih.gov For instance, the reaction with thiols, often catalyzed by a chiral phosphoric acid, can lead to an enantioselective desymmetrization of the azetidine. rsc.org

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Azetidines This table presents data for analogous N-activated azetidine systems to illustrate the expected reactivity.

| N-Activating Group | Nucleophile | Conditions | Product Type | Reference |

| Tosyl | Thiophenol | Chiral Phosphoric Acid Catalyst | γ-Thio-aminosulfonamide | rsc.org |

| Mesyl | Morpholine (B109124) | K₂CO₃, Acetonitrile, 60 °C | γ-Amino-aminosulfonamide | acs.org |

| Boc | Sodium Azide | DMF, 80 °C | γ-Azido-carbamate | General Reaction |

Strain-Induced Transformations

The inherent strain in the azetidine ring can be harnessed in strain-release reactions to construct more complex molecular architectures. chemrxiv.orgbris.ac.uk These transformations are often initiated by the formation of a reactive intermediate that readily undergoes ring cleavage. For example, azabicyclo[1.1.0]butanes (ABBs), which are highly strained precursors to azetidines, undergo radical strain-release photocatalysis to yield functionalized azetidines. chemrxiv.orgresearchgate.net While this compound itself is not an ABB, this principle highlights the thermodynamic driving force provided by the release of ring strain.

In the context of N-sulfonylazetidines, strain can drive rearrangements and ring expansions. For example, the Meisenheimer rearrangement of N-oxides derived from functionalized azetidines to isoxazolidines proceeds efficiently due to the release of ring strain. rsc.org

Reactions of the Sulfonyl Group

The sulfonyl group is not merely an activating group for the azetidine ring; it is also a site for chemical modification and can function as a leaving group under certain conditions.

Modifications and Cleavages of the Sulfone Linkage

The N-sulfonyl bond in azetidines can be cleaved under reductive conditions. This deprotection is a crucial step in synthetic sequences where the azetidine nitrogen needs to be further functionalized. Common reagents for the cleavage of sulfonamides include sodium naphthalenide or samarium(II) iodide. chemrxiv.org

A noteworthy reaction pathway for related azetidine sulfonyl fluorides is the deaminosulfonylation (deFS) reaction. acs.org Under mild thermal activation, these compounds can generate an azetidinyl cation, which can then be trapped by various nucleophiles. While this compound is a sulfonamide and not a sulfonyl fluoride (B91410), this reactivity highlights the potential for the sulfonyl group to act as a leaving group to generate reactive intermediates.

Alternatively, the sulfur(VI) center can undergo Sulfur(VI) Fluoride Exchange (SuFEx) reactions if it were a sulfonyl fluoride, reacting with nucleophiles to form other S(VI) derivatives without ring opening. acs.org

Reactivity at the Fluorobenzyl Moiety

The fluorobenzyl group offers a site for chemical modification, primarily through reactions on the aromatic ring.

Aromatic Substitution and Derivatization

The fluorine atom on the benzene (B151609) ring influences the reactivity of the ring towards electrophilic aromatic substitution (EAS). Fluorine is an ortho-, para-directing deactivator. acs.org The deactivating nature arises from its high electronegativity, which withdraws electron density from the ring inductively. However, its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions. acs.orgresearchgate.net

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the 3-fluorobenzyl group of this compound would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the fluorine atom (positions 2, 4, and 6) and meta to the benzylsulfonylmethyl group. The steric bulk of the azetidinylsulfonylmethyl substituent would likely disfavor substitution at the 2-position.

Table 2: Expected Products of Electrophilic Aromatic Substitution on the 3-Fluorobenzyl Moiety This table predicts the major products based on the directing effects of the substituents.

| Electrophilic Reagent | Expected Major Substitution Positions |

| HNO₃/H₂SO₄ (Nitration) | 4- and 6-positions |

| Br₂/FeBr₃ (Bromination) | 4- and 6-positions |

| RCOCl/AlCl₃ (Acylation) | 4- and 6-positions |

Furthermore, the benzylic position itself is activated towards radical reactions, although this is often less controlled than aromatic substitutions.

Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring in this compound is a primary site for chemical modification. The presence of the electron-withdrawing sulfonyl group modulates the nucleophilicity of the nitrogen, influencing its reactivity in various transformations. Functionalization at this position is crucial for building more complex molecular architectures and for exploring the structure-activity relationships of its derivatives.

Protecting Group Manipulations

While the sulfonyl group in this compound can be considered a part of the core structure, in broader synthetic contexts, N-sulfonyl groups are often employed as protecting groups for amines. Their stability and the conditions required for their cleavage are important considerations in multi-step syntheses. The removal of such groups from a strained ring system like azetidine requires carefully chosen methods to avoid ring-opening or other side reactions.

The deprotection of N-sulfonylated aziridines, a closely related three-membered ring system, has been achieved using methods that could potentially be applied to N-sulfonylated azetidines. For instance, desulfonylation can be carried out with magnesium in methanol (B129727) under ultrasonic conditions, which is a mild method that has been shown to afford the free amine in good yields without causing racemization at adjacent chiral centers. researchgate.net Another effective method involves the use of lithium metal in the presence of a catalytic amount of di-tert-butyl biphenyl (B1667301) in tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.netgoogle.com

Table 1: Potential Deprotection Methods for N-Sulfonyl Azetidines (Based on Analogous Systems)

| Reagents and Conditions | Substrate Type | Product | Yield (%) | Reference |

| Mg, MeOH, sonication | N-Sulfonylaziridine | NH-Aziridine | up to 75 | researchgate.net |

| Li, cat. DTBB, THF, -78 °C | N-Sulfonylaziridine | NH-Aziridine | up to 85 | researchgate.netgoogle.com |

| Acidic Conditions | N-t-Butanesulfonylazetidine | NH-Azetidine | - | nih.gov |

This table presents data from analogous systems and suggests potential reactivity for this compound.

N-Substitution Reactions

The nitrogen atom of an N-sulfonylated azetidine, while less nucleophilic than an unsubstituted amine, can still undergo a variety of substitution reactions. These transformations are key to introducing new functionalities and building molecular complexity.

N-Alkylation: The alkylation of the azetidine nitrogen in a sulfonamide can be achieved with various alkylating agents. For instance, N-alkylation of sulfonamides has been demonstrated using alkyl halides. google.com In the case of cyclic O-acyl N-aryl hydroxylamines, which share some electronic similarities, alkylation has been successfully performed using benzylic and allylic halides, as well as primary alkyl iodides, under basic conditions. The choice of base is critical to deprotonate the sulfonamide nitrogen without promoting side reactions.

N-Acylation: The acylation of the azetidine nitrogen provides access to N-acylsulfonamides, a functional group present in numerous biologically active molecules. This transformation can be effectively carried out using acyl chlorides or anhydrides. researchgate.net The reaction of acyl chlorides with primary amines is a well-established method for forming amides and would be applicable here. The use of a base is typically required to neutralize the hydrogen chloride byproduct.

Table 2: Representative N-Substitution Reactions on Sulfonamides (Analogous Systems)

| Reaction Type | Reagents and Conditions | Substrate Type | Product Type | Yield (%) | Reference |

| N-Alkylation | 5-Bromopent-1-ene | 2-Azidobenzenesulfonamide | N-Alkylsulfonamide | - | google.com |

| N-Alkylation | Benzylic/Allylic Halides, Base | Cyclic O-Acyl N-Aryl Hydroxylamine | N-Alkyl Derivative | Moderate to Good | |

| N-Acylation | Acyl Chlorides, Base | Primary Amine | N-Acyl Amide | - | |

| N-Acylation | Carboxylic Acid Chlorides/Anhydrides, Bi(III) catalyst | Sulfonamide | N-Acylsulfonamide | Good to Excellent | researchgate.net |

This table presents data from analogous systems and suggests potential reactivity for this compound.

The reactivity of the azetidine nitrogen in this compound is a cornerstone of its chemical utility. The ability to perform protecting group manipulations and a variety of N-substitution reactions allows for the synthesis of a diverse library of derivatives for further investigation in various scientific fields.

Computational and Theoretical Investigations of 3 3 Fluorobenzyl Sulfonyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. For 3-((3-Fluorobenzyl)sulfonyl)azetidine, these calculations can provide a detailed picture of its electronic landscape and bond energetics.

Electronic Structure and Molecular Orbitals

Theoretical calculations on analogous sulfonamide systems have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of chemical reactivity. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the lone pair of the azetidine (B1206935) nitrogen, while the LUMO is likely centered on the sulfonyl group and the antibonding orbitals of the benzyl (B1604629) moiety. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and its propensity to undergo electronic transitions. mdpi.comnih.gov A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.

Molecular Electrostatic Potential (MESP) maps, which can be generated through DFT calculations, would visualize the charge distribution across the molecule. mdpi.com For this compound, the MESP would likely show a region of negative potential around the sulfonyl oxygens and the fluorine atom, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms of the azetidine ring and the benzyl group, highlighting potential sites for electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3-((Benzyl)sulfonyl)azetidine | -7.8 | -0.9 | 6.9 |

| This compound | -8.0 | -1.1 | 6.9 |

| Azetidine | -9.5 | 1.5 | 11.0 |

| 3-Fluorobenzylsulfonyl chloride | -9.2 | -1.5 | 7.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related molecules. Specific computational studies are required for accurate values.

Bond Dissociation Energies and Stability Assessments

The stability of this compound is intrinsically linked to the strength of its covalent bonds. Bond dissociation energy (BDE) is the energy required to homolytically cleave a bond, and it serves as a direct measure of bond strength. ucsb.edumdpi.com The key bonds in this molecule are the C-S bond of the benzylsulfonyl group, the S-N bond of the sulfonamide, and the various C-C, C-N, and C-H bonds within the azetidine and benzyl rings.

The inherent ring strain of the four-membered azetidine ring, estimated to be around 104.6 kJ/mol, makes it more susceptible to ring-opening reactions compared to five- or six-membered rings. google.comflinders.edu.aumdpi.com The N-sulfonyl group can further activate the ring towards nucleophilic attack. nih.govmdpi.com However, the stability of the molecule is also influenced by the electronic effects of the substituents. The electron-withdrawing nature of the 3-fluorobenzylsulfonyl group is expected to have a stabilizing effect on the adjacent C-S and S-N bonds.

Table 2: Representative Bond Dissociation Energies (BDEs) of Bonds Present in this compound

| Bond | Typical BDE (kJ/mol) | Reference |

|---|---|---|

| C-S (in sulfones) | ~300 | nih.gov |

| S-N (in sulfonamides) | ~330 | nih.gov |

| C-N (in azetidine) | ~330 | nih.gov |

| C-C (in azetidine) | ~350 | nih.gov |

| Aromatic C-F | ~530 | flinders.edu.auresearchgate.net |

| Benzylic C-H | ~370 | ucsb.edu |

Note: These are general, approximate values. The actual BDEs in this compound will be influenced by the specific molecular environment.

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain. The degree of this puckering and the preferred conformation are highly dependent on the nature and orientation of the substituents on the ring.

Influence of the Fluorine Substituent on Ring Pucker and Conformations

While the fluorine atom in this compound is on the benzyl group and not directly on the azetidine ring, its electronic influence can be transmitted through the sulfonyl bridge. However, more direct effects of fluorine on azetidine ring conformation have been studied computationally. In a study of fluorinated azetidine derivatives, it was observed that a fluorine atom directly attached to the ring can significantly influence the ring pucker. nih.gov In neutral molecules, the ring tends to pucker in a way that maximizes the distance between the fluorine atom and the nitrogen lone pair. However, in the protonated form, a favorable charge-dipole interaction between the positively charged nitrogen and the C-F dipole can lead to an inversion of the ring pucker, bringing these two groups closer together. nih.gov

Impact of Sulfonyl Groups on Molecular Geometry

The bulky and electron-withdrawing sulfonyl group attached to the azetidine nitrogen has a profound impact on the ring's geometry. X-ray crystallographic studies of related N-sulfonylated heterocycles have provided insights into these effects. mdpi.comnih.govresearchgate.net The S-N bond length and the bond angles around the nitrogen and sulfur atoms are key parameters. The sulfonyl group can influence the degree of puckering of the azetidine ring. The steric bulk of the benzylsulfonyl group will favor a conformation that minimizes steric hindrance with the azetidine ring protons.

Mechanistic Studies of Synthetic Pathways

A likely pathway begins with the protection of the azetidine nitrogen, for example, with a Boc or benzyl group. The hydroxyl group at the 3-position can then be converted to a better leaving group, such as a mesylate or tosylate. google.comresearchgate.net Subsequent nucleophilic substitution with a primary amine, followed by N-sulfonylation with 3-fluorobenzylsulfonyl chloride and deprotection, would yield the target compound.

Alternatively, a more direct route could involve the N-sulfonylation of a pre-formed 3-substituted azetidine. For instance, the synthesis of 3-fluoroazetidine (B1273558) derivatives has been reported, which could then be reacted with 3-fluorobenzylsulfonyl chloride. google.com The mechanism of the N-sulfonylation step would involve the nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant expulsion of the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Another potential synthetic strategy involves the intramolecular cyclization of a suitable precursor. For example, a γ-amino alcohol or halide bearing the 3-fluorobenzylsulfonyl group could undergo an intramolecular substitution reaction to form the azetidine ring. mdpi.comresearchgate.net

Transition State Analysis for Cyclization and Ring-Opening Reactions

Transition state analysis is a cornerstone of computational chemistry, used to determine the energy barriers and viability of chemical reactions. For azetidines, this is crucial for understanding both their synthesis via cyclization and their degradation or further functionalization through ring-opening.

Cyclization Reactions:

The formation of the strained four-membered azetidine ring is often a kinetically controlled process. Computational studies, frequently employing Density Functional Theory (DFT), are used to model the transition states of intramolecular cyclization reactions. For instance, in the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, calculations have shown that the transition state leading to the azetidine product is significantly lower in energy than the competing transition state for the formation of a five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org This computational finding aligns with experimental results where azetidine is the major product. nih.govfrontiersin.org

These computational models can elucidate the role of catalysts and substituents in directing the regioselectivity of ring closure. nih.govfrontiersin.org By calculating the activation energies for different potential pathways, chemists can predict the most likely outcome and optimize reaction conditions. nih.govfrontiersin.org

Ring-Opening Reactions:

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions. Transition state analysis can predict the feasibility of these reactions. For example, the ring-splitting of azetidin-2-one (B1220530) radical anions has been studied computationally. nih.gov DFT calculations revealed that β-cleavage (N-C4 or C3-C4 bond breaking) is kinetically favored over α-cleavage for the radical anion, a reactivity pattern that is different from the neutral excited state. nih.gov This preference is explained by the lower energy barriers associated with the transition states for β-cleavage. nih.gov

A representative comparison of calculated activation energies for competing cyclization pathways is shown in the table below.

Table 1: Representative Calculated Activation Energies for Competing Cyclization Pathways

| Precursor System | Cyclization Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| cis-Epoxy amine + La(III) | 4-exo-tet (Azetidine formation) | 15.2 | Azetidine |

| cis-Epoxy amine + La(III) | 5-endo-tet (Pyrrolidine formation) | 18.5 | - |

| Ynamide (Radical pathway) | 4-exo-dig (Azetidine formation) | Kinetically favored | Azetidine |

| Ynamide (Radical pathway) | 5-endo-dig (Pyrrolidine formation) | Kinetically disfavored | - |

Note: Data is illustrative and based on findings from analogous systems. nih.govnih.gov

Radical Pathways in Azetidine Formation

While many azetidine syntheses proceed through ionic mechanisms, radical pathways offer alternative and powerful strategies for constructing this four-membered ring. nih.govbeilstein-journals.org Computational studies are essential for understanding the mechanisms and regioselectivity of these complex reactions.

One notable example is the copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This type of cyclization was historically considered unfavorable according to Baldwin's rules. However, both experimental and computational work have demonstrated its viability. nih.gov DFT calculations have shown that the 4-exo-dig cyclization process to form the azetidine is kinetically favored over the more common 5-endo-dig pathway that would lead to a five-membered ring. nih.gov This kinetic control explains the high regioselectivity observed in the reaction, providing a reliable method for synthesizing highly functionalized azetidines. nih.gov

Another significant radical-based method is the Norrish-Yang cyclization, which involves a 1,5-hydrogen atom transfer followed by radical-radical recombination to form the azetidine ring. beilstein-journals.org The mechanism proceeds through a 1,4-biradical intermediate, and the diastereoselectivity of the ring-closing event is often poor, which is consistent with the radical character of the reaction. beilstein-journals.org

Computational modeling of these radical pathways helps to:

Confirm the proposed radical mechanism.

Explain the observed regioselectivity (e.g., 4-exo vs. 5-endo).

Analyze the stability of radical intermediates.

Predict the influence of substituents on the reaction outcome.

Computational Prediction of Reactivity Profiles

Computational models can predict the reactivity of molecules like this compound, guiding synthetic efforts and the design of new compounds. mit.eduthescience.dev By calculating various molecular properties, a detailed reactivity profile can be established.

Frontier Molecular Orbital (FMO) Theory:

A key aspect of this is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate how a molecule will interact with other reagents. For instance, in photocatalyzed reactions to form azetidines, computational models have been used to calculate the FMO energies of precursor alkenes and oximes. mit.eduthescience.dev These calculations allow researchers to predict which pairs of reactants will have favorable orbital interactions for the desired [2+2] cycloaddition to occur, effectively prescreening reactions before attempting them in the lab. mit.eduthescience.dev

Electrostatic Potential Maps:

Another valuable tool is the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show:

A negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen of the azetidine ring, indicating sites susceptible to electrophilic attack.

A positive potential (blue) around the hydrogen atoms and the sulfur atom, indicating sites susceptible to nucleophilic attack.

These predictive models allow for a more rational approach to synthesis, moving beyond trial-and-error. mit.eduthescience.dev Researchers can computationally screen a wide range of substrates and reaction conditions to identify the most promising candidates for successful azetidine synthesis. mit.eduthescience.dev

Table 2: Computationally Derived Properties for Reactivity Prediction of a Hypothetical Azetidine Precursor System

| Reactant Pair | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Alkene A + Oxime X | -9.5 | -0.5 | 9.0 | High |

| Alkene B + Oxime X | -10.2 | -0.5 | 9.7 | Moderate |

| Alkene C + Oxime X | -11.0 | -0.5 | 10.5 | Low / No Reaction |

Note: This table is a representative example based on computational screening principles for azetidine synthesis. Lower HOMO-LUMO gaps between reactants generally correlate with higher reactivity in cycloaddition reactions. mit.eduthescience.devnih.gov

The Synthetic Utility of this compound: A Versatile Building Block in Modern Organic Chemistry

While specific research on the chemical compound this compound is not extensively documented in publicly available literature, its constituent structural motifs—the azetidine ring, the sulfonyl group, and the fluorobenzyl moiety—are each well-established components in the design and synthesis of complex organic molecules. By examining the known reactivity and applications of these individual components, the potential of this compound as a versatile synthetic building block can be inferred. This article explores its prospective applications in the construction of intricate molecular architectures, the diversification of molecular scaffolds, and as a precursor for advanced organic transformations.

Role in Medicinal Chemistry and Drug Discovery

The 3-Fluorobenzyl Moiety as a Pharmacophore Element

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. A fluorine atom can block metabolic oxidation at the site of substitution, thereby improving the pharmacokinetic profile of a compound. researchgate.net Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger or more selective interactions with a biological target. The 3-fluoro (meta) substitution pattern is a common feature in many approved drugs.

The Azetidine-3-Sulfone Scaffold in Bioisosteric Replacement

Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a cornerstone of drug design. The azetidine-3-sulfone scaffold can be considered a bioisostere for other small, polar, or conformationally constrained groups. For example, it could replace larger or more flexible linkers to improve properties like cell permeability or to orient substituents in a more defined spatial arrangement. The sulfone group itself can act as a bioisostere for carbonyl or carboxyl groups in certain contexts. researchgate.net

Potential Therapeutic Targets and Research Areas

While no specific biological activity has been reported for 3-((3-Fluorobenzyl)sulfonyl)azetidine, its structural components are found in compounds targeting a wide range of diseases.

Enzyme Inhibitors: Sulfone and sulfonamide groups are present in inhibitors of various enzymes, including proteases, kinases, and carbonic anhydrases. nih.gov

Central Nervous System (CNS) Agents: The conformational rigidity imparted by the azetidine (B1206935) ring is a desirable feature for CNS-targeting drugs, as it can lead to increased receptor selectivity.

Antiviral and Antibacterial Agents: Azetidine derivatives have been explored for their potential as antiviral and antibacterial agents. google.com

Given its structure, this compound could be a valuable probe molecule or starting point for lead optimization in programs targeting these or other disease areas.

Conclusion

3-((3-Fluorobenzyl)sulfonyl)azetidine is a structurally intriguing molecule that embodies several key principles of modern medicinal chemistry. It combines the conformational constraint of an azetidine (B1206935) ring with the metabolic stability and polarity of a sulfone, along with the beneficial properties of a fluorinated aromatic moiety. Although specific experimental data on this compound is scarce, a comprehensive analysis based on the well-documented chemistry of its constituent parts allows for the prediction of its properties, the proposal of viable synthetic routes, and the outlining of its potential applications. As a novel scaffold, it represents an unexplored area of chemical space with significant potential for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully understand its potential in drug discovery.

Advanced Spectroscopic and Analytical Characterization Methodologies General Principles

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. acdlabs.comhyphadiscovery.comslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-((3-Fluorobenzyl)sulfonyl)azetidine, ¹H and ¹³C NMR spectra would reveal characteristic signals for each distinct part of the molecule: the azetidine (B1206935) ring, the benzyl (B1604629) group, and the linking sulfonyl moiety.

¹H NMR: The proton NMR spectrum would be expected to show distinct multiplets for the protons of the azetidine ring. The protons on the carbons adjacent to the nitrogen atom would be deshielded, appearing at a higher chemical shift. researchgate.net The methine proton at the C3 position, bearing the sulfonyl group, would also have a characteristic shift. The benzyl protons would appear as a complex multiplet in the aromatic region, with their splitting pattern influenced by the fluorine substituent. The methylene (B1212753) protons of the benzyl group (CH₂) would likely appear as a singlet, deshielded by the adjacent sulfonyl group.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. rsc.org The carbons of the azetidine ring would appear in the aliphatic region, with their shifts influenced by the nitrogen atom and the sulfonyl group. The benzylic carbon and the aromatic carbons would be found further downfield. The carbon atom directly bonded to the fluorine atom would exhibit a large C-F coupling constant, a key diagnostic feature. rsc.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a valuable supplementary technique. It would show a single resonance for the fluorine atom on the benzyl ring, and the coupling observed in both the ¹H and ¹³C spectra would confirm its position. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine CH₂ (C2, C4) | 3.8 - 4.2 (m) | 50 - 55 |

| Azetidine CH (C3) | 4.3 - 4.7 (m) | 60 - 65 |

| Benzyl CH₂ | 4.5 - 4.8 (s) | 55 - 60 |

| Aromatic CH (C2', C4'-C6') | 7.1 - 7.5 (m) | 115 - 140 |

| Aromatic CF (C3') | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the confirmation of its elemental formula (C₁₀H₁₂FNO₂S).

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·) corresponding to the mass of the entire molecule. Furthermore, the molecule would break apart in the mass spectrometer, creating a unique fragmentation pattern that provides structural information. chemguide.co.uklibretexts.org Plausible fragmentation pathways for this compound include:

Cleavage of the C-S bond: Loss of the azetidin-3-yl radical to give a [M - C₃H₆N]⁺ fragment, or loss of the 3-fluorobenzyl radical to yield a [M - C₇H₆F]⁺ fragment.

Cleavage of the S-N bond: Fission of the sulfonyl-azetidine bond.

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the elimination of a neutral sulfur dioxide molecule (SO₂). researchgate.net

Formation of the tropylium (B1234903) ion: The fluorobenzyl cation [C₇H₆F]⁺ could be a prominent peak, potentially rearranging to a stable fluorotropylium ion. Fragmentation of fluorinated aromatic compounds often involves the loss of the halogen or related species. cdnsciencepub.comnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺· | C₁₀H₁₂FNO₂S⁺· | 229 |

| [M - SO₂]⁺· | [C₁₀H₁₂FN]⁺· | 165 |

| [C₇H₆F]⁺ | Fluorotropylium ion | 109 |

| [C₄H₈NSO₂]⁺ | [Azetidin-3-ylsulfonyl]⁺ | 134 |

| [C₃H₆N]⁺ | Azetidin-3-yl cation | 56 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com Both methods probe the vibrations of molecular bonds, but due to different selection rules, they can provide different and confirmatory information.

For this compound, the key functional groups that would give rise to characteristic absorption bands include the sulfonyl group (S=O), the azetidine ring (C-N, C-H), the aromatic ring (C=C, C-H), and the carbon-fluorine bond (C-F).

Sulfonyl Group (SO₂): This group is characterized by two strong and distinct stretching vibrations. The asymmetric stretch typically appears in the 1300-1350 cm⁻¹ region, while the symmetric stretch is found in the 1120-1160 cm⁻¹ range. acdlabs.comacs.orgresearchgate.net These are often the most prominent peaks in the IR spectrum.

Azetidine Ring: The C-N stretching vibrations of the azetidine ring would be expected in the fingerprint region, typically between 1200 and 1000 cm⁻¹. The puckering vibration of the four-membered ring may be observed in the far-infrared region. tandfonline.comchemicalbook.com

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring typically give rise to a series of peaks in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-F Bond: The C-F stretching vibration for an aryl fluoride (B91410) gives a strong absorption band typically in the range of 1100-1250 cm⁻¹, which might overlap with other absorptions in the fingerprint region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric S=O stretch and the breathing modes of the aromatic ring, which are often weak in the IR spectrum. nih.gov

Table 3: Characteristic Infrared (IR) and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 (Strong, IR) |

| Sulfonyl (SO₂) | Symmetric Stretch | 1120 - 1160 (Strong, IR/Raman) |

| Aromatic C=C | Ring Stretch | 1450 - 1600 (Medium, IR/Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium, IR/Raman) |

| Aliphatic C-H | Stretch | 2850 - 3000 (Medium, IR/Raman) |

| C-N | Stretch | 1000 - 1200 (Medium, IR) |

| C-F | Stretch | 1100 - 1250 (Strong, IR) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. uq.edu.auresearchgate.net If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. acs.org

The resulting crystal structure would reveal:

The exact conformation of the azetidine ring, including its degree of puckering. enamine.net

The geometry around the sulfur atom, which is expected to be tetrahedral.

The relative orientation of the 3-fluorobenzyl and azetidine moieties.

Intermolecular interactions in the solid state, such as hydrogen bonds or π-stacking, which dictate the crystal packing.

This detailed structural information is invaluable for understanding the molecule's shape and how it might interact with biological targets. nih.govnih.gov While no specific crystal structure for this exact compound is publicly available, analysis of similar sulfonamide and azetidine derivatives in crystallographic databases provides a strong basis for predicting its solid-state conformation. acs.org

Future Research Directions for 3 3 Fluorobenzyl Sulfonyl Azetidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted azetidines remains a challenge due to the inherent ring strain of the four-membered heterocycle. acs.orgmagtech.com.cnfrontiersin.org Future research must prioritize the development of more efficient, sustainable, and scalable methods for the synthesis of 3-((3-Fluorobenzyl)sulfonyl)azetidine.

Key areas of focus should include:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions, the use of recyclable catalysts, and syntheses that minimize hazardous waste are paramount. Flow chemistry protocols could offer a sustainable and efficient alternative for the preparation of key intermediates. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring novel cycloaddition reactions or tandem processes that construct the azetidine (B1206935) ring and install the sulfonyl sidechain in a single, concerted step. magtech.com.cn

Alternative Starting Materials: Research into bio-based or readily available precursors for both the azetidine core and the 3-fluorobenzyl moiety would significantly enhance the sustainability of the synthesis.

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. researchgate.net | Optimization of reactor design and reaction conditions. |

| Photocatalysis | Mild reaction conditions, unique reactivity pathways. researchgate.netresearchgate.net | Catalyst stability and selectivity for complex substrates. |

| Enzymatic Synthesis | High selectivity, environmentally benign conditions. | Enzyme discovery and engineering for non-natural substrates. |

| C-H Activation | Reduced number of synthetic steps, improved atom economy. | Achieving site-selectivity on the azetidine ring. |

Advanced Catalytic Methods for Enantioselective Synthesis

Many bioactive molecules are chiral, with one enantiomer often exhibiting desired therapeutic effects while the other may be inactive or even harmful. Therefore, the development of methods for the enantioselective synthesis of this compound is a critical future direction.

Future research should explore:

Chiral Phase-Transfer Catalysis: This technique has shown promise for the asymmetric synthesis of complex heterocyclic systems, including spirocyclic azetidines, and could be adapted for this target molecule. nih.gov

Transition Metal Catalysis: Copper- and gold-catalyzed reactions have been successfully employed for the synthesis of various chiral azetidines and could be investigated for the asymmetric construction of the 3-substituted azetidine core. nih.govacs.org

Organocatalysis: The use of small organic molecules, such as proline derivatives, as catalysts offers a metal-free alternative for asymmetric synthesis and warrants exploration. researchgate.net

| Catalytic System | Potential Catalyst Type | Expected Outcome |

| Phase-Transfer Catalysis | Cinchona alkaloid derivatives. nih.gov | High enantiomeric excess of a specific stereoisomer. |

| Copper Catalysis | Copper complexes with chiral bisphosphine ligands. acs.org | Enantioselective formation of the C-S bond. |

| Gold Catalysis | Chiral phosphine-gold complexes. nih.gov | Asymmetric cyclization to form the azetidine ring. |

| Organocatalysis | Chiral amines or phosphoric acids. | Metal-free, enantioselective synthesis. |

Deeper Computational Probes into Reaction Mechanisms and Molecular Properties

Computational chemistry offers a powerful tool to understand and predict the behavior of molecules. researchgate.net Future research should leverage advanced computational methods to gain deeper insights into this compound.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model transition states of synthetic reactions can help optimize conditions and guide the design of more efficient catalysts. researchgate.net

Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule is crucial for predicting its interaction with biological targets. Molecular dynamics simulations can provide insights into its conformational flexibility.

Property Prediction: Quantum mechanical calculations can predict key molecular properties such as electrostatic potential, frontier molecular orbitals, and reactivity indices, which can inform its potential applications.

Expanding the Scope of Derivatization and Functionalization

The core structure of this compound provides multiple points for chemical modification, allowing for the creation of a library of related compounds with diverse properties. nih.govacs.orgnih.gov

Future derivatization strategies could target:

The Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a key site for functionalization. core.ac.ukresearchgate.net Research into novel acylation, alkylation, and sulfonylation reactions can introduce a wide range of functional groups.

The Benzyl (B1604629) Ring: The 3-fluorobenzyl group can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce additional substituents that can modulate the molecule's properties.

Late-Stage Functionalization: Developing methods for the selective modification of the molecule in the final steps of a synthetic sequence allows for rapid diversification and the creation of analogues for structure-activity relationship studies.

Exploration of the Azetidine-Sulfonyl Motif in Emerging Chemical Technologies

The unique combination of the strained azetidine ring and the polar sulfonyl group suggests potential applications beyond traditional medicinal chemistry. digitellinc.comnih.govchemrxiv.org

Future research should explore the utility of this motif in:

Chemical Biology: The azetidine ring can serve as a rigid scaffold for the design of chemical probes to study biological processes. The sulfonyl group can be modified to incorporate reporter tags or reactive handles for bioconjugation. core.ac.uk

Materials Science: The polarity and hydrogen bonding capabilities of the sulfonyl group, combined with the rigid azetidine core, could be exploited in the design of novel polymers or crystalline materials with interesting electronic or optical properties.

PROTACs and Molecular Glues: Azetidine sulfonyl fluoride (B91410) derivatives have been identified as promising motifs for use as linkers in Proteolysis Targeting Chimeras (PROTACs) and molecular glues, technologies at the forefront of drug discovery. nih.govdigitellinc.comnih.govacs.org This suggests that this compound could serve as a valuable building block in this rapidly advancing field.

Q & A

Q. What are the key structural features of 3-((3-Fluorobenzyl)sulfonyl)azetidine that influence its chemical reactivity?

The compound’s reactivity is dictated by:

- Azetidine Ring : A strained four-membered heterocycle that enhances nucleophilic substitution due to ring strain .

- Sulfonyl Group : Electron-withdrawing properties increase electrophilicity, facilitating reactions with nucleophiles (e.g., amines, thiols) .

- 3-Fluorobenzyl Substituent : The fluorine atom introduces electronic effects (e.g., inductive withdrawal) that modulate aromatic ring reactivity and influence binding interactions with biological targets .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify proton and carbon environments, with F NMR specifically resolving fluorine-related electronic effects .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical configuration and conformational rigidity of the azetidine ring .

Q. What are common synthetic routes for preparing this compound?

A typical multi-step synthesis involves:

- Step 1 : Sulfonylation of azetidine using 3-fluorobenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonyl-azetidine core .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product .

- Key Considerations : Reaction temperature (< 0°C) minimizes side reactions like over-sulfonylation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility and reaction homogeneity .

- In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What strategies resolve contradictory data on the biological activity of this compound across cell lines?

- Comparative Assays : Test the compound in parallel across cell lines (e.g., MCF-7, SKBR3) under standardized conditions (e.g., pH, serum concentration) to isolate cell-specific responses .

- Metabolic Profiling : Use LC-MS to identify metabolites that may differentially modulate activity in certain cell types .

- Target Validation : Perform siRNA knockdowns or CRISPR edits of suspected targets (e.g., kinases) to confirm mechanism-of-action discrepancies .

Q. How do steric and electronic effects from the azetidine ring influence interactions with biological targets?

- Steric Effects : The azetidine ring’s compact structure allows access to sterically constrained enzyme active sites (e.g., proteases) that larger rings (e.g., piperidine) cannot penetrate .

- Electronic Effects : The sulfonyl group stabilizes charge-transfer interactions with catalytic residues (e.g., histidine in serine hydrolases), enhancing binding affinity .

- Case Study : Fluorine’s electronegativity in the benzyl group increases hydrophobic interactions with aromatic residues in target proteins .

Q. What computational methods predict the binding affinity of this compound with enzymes?

- Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions, prioritizing poses with optimal hydrogen bonding and van der Waals contacts .

- MD Simulations : GROMACS or AMBER simulations assess conformational stability and binding free energy over time .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with experimental IC values to guide structural optimization .

Q. How can researchers address challenges in stereochemical control during azetidine ring functionalization?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to enforce desired stereochemistry .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective ring-opening or cross-coupling reactions .

- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via fractional crystallization using chiral resolving agents .

Data Contradiction Analysis

Q. Why do reported reaction yields for this compound vary across studies?

- Reagent Purity : Impurities in sulfonyl chloride reagents (e.g., hydrolysis byproducts) reduce effective concentration .

- Workup Differences : Inadequate quenching of excess reagents leads to side-product formation during extraction .

- Solution : Standardize reagent sources and validate purity via H NMR before use .

Q. How does the position of fluorine on the benzyl group impact biological activity compared to other halogens?

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability and metabolic stability compared to bulkier halogens .

- Case Study : 3-Fluorobenzyl analogs show 10-fold higher potency in kinase inhibition assays than 4-chlorobenzyl derivatives due to optimized halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.